molecular formula C19H16Cl2FN5O2S B286116 N-{[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

N-{[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

Numéro de catalogue B286116
Poids moléculaire: 468.3 g/mol
Clé InChI: AHXMVAZRHKDUIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide, commonly known as DAS181, is a novel antiviral agent that has shown promising results in preclinical studies. It belongs to the family of fusion inhibitors and has been developed as a potential treatment for respiratory viral infections caused by influenza and parainfluenza viruses.

Mécanisme D'action

DAS181 is a fusion inhibitor that targets the sialic acid receptors on the host cell surface. It cleaves the sialic acid residues on the receptor, thereby preventing the fusion of the viral envelope with the host cell membrane. This mechanism of action is different from the current antiviral therapies that target the viral proteins directly.
Biochemical and physiological effects:
DAS181 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. It has also been shown to have a high specificity for the sialic acid receptors on the host cell surface, which reduces the risk of off-target effects. However, further studies are required to determine the long-term effects of DAS181 on human physiology.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using DAS181 in lab experiments include its high specificity for the sialic acid receptors, its ability to inhibit viral replication, and its potential as a treatment option for viral infections that are resistant to current therapies. However, the limitations of using DAS181 in lab experiments include the need for specialized equipment and expertise in handling the compound, as well as the cost of synthesis and purification.

Orientations Futures

There are several future directions for the research and development of DAS181. These include:
1. Clinical trials to evaluate the safety and efficacy of DAS181 in human subjects.
2. Development of new formulations of DAS181 that can be administered via different routes, such as inhalation or intravenous injection.
3. Investigation of the potential of DAS181 as a treatment option for other respiratory viral infections, such as respiratory syncytial virus and coronavirus.
4. Development of combination therapies that include DAS181 and other antiviral agents to enhance the efficacy of treatment.
5. Investigation of the potential of DAS181 as a prophylactic agent to prevent viral infections in high-risk populations.
In conclusion, DAS181 is a novel antiviral agent that has shown promising results in preclinical studies. Its mechanism of action, high specificity, and potential as a treatment option for viral infections that are resistant to current therapies make it an attractive target for further research and development. Clinical trials are required to evaluate its safety and efficacy in human subjects, and further studies are required to determine its long-term effects on human physiology.

Méthodes De Synthèse

The synthesis of DAS181 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-fluorobenzoyl chloride, which is reacted with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-[(3,4-dichlorophenyl)amino]-2-oxoethylamine to form the final product, DAS181.

Applications De Recherche Scientifique

DAS181 has been extensively studied in preclinical models for its antiviral activity against influenza and parainfluenza viruses. It has been shown to inhibit viral replication by preventing the fusion of the viral envelope with the host cell membrane. This mechanism of action makes it a potential treatment option for viral infections that are resistant to current antiviral therapies.

Propriétés

Formule moléculaire

C19H16Cl2FN5O2S

Poids moléculaire

468.3 g/mol

Nom IUPAC

N-[[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide

InChI

InChI=1S/C19H16Cl2FN5O2S/c1-27-16(9-23-18(29)12-4-2-3-5-15(12)22)25-26-19(27)30-10-17(28)24-11-6-7-13(20)14(21)8-11/h2-8H,9-10H2,1H3,(H,23,29)(H,24,28)

Clé InChI

AHXMVAZRHKDUIX-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3F

SMILES canonique

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.